

# Spectroscopic Profile of 2-(Methoxymethyl)morpholine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-(Methoxymethyl)morpholine**

Cat. No.: **B186646**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-(methoxymethyl)morpholine**, a morpholine derivative of interest in synthetic and medicinal chemistry. Due to the scarcity of publicly available experimental spectra for this specific compound, this document focuses on high-quality predicted data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also provided to facilitate laboratory work.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-(methoxymethyl)morpholine**. This data was generated based on computational models and should be used as a reference for the analysis of experimentally obtained spectra.

## Predicted $^1\text{H}$ NMR Spectral Data

The predicted  $^1\text{H}$  NMR spectrum of **2-(methoxymethyl)morpholine** in  $\text{CDCl}_3$  is detailed below. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Atom Number(s)    | Predicted Chemical Shift ( $\delta$ , ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment                |
|-------------------|--------------------------------------------|------------------------|--------------------------------------|---------------------------|
| 7                 | 3.35                                       | Singlet (s)            | -                                    | -OCH <sub>3</sub>         |
| 1, 5 (axial)      | 3.80 - 3.90                                | Multiplet (m)          | -                                    | Morpholine H <sub>a</sub> |
| 1, 5 (equatorial) | 3.60 - 3.70                                | Multiplet (m)          | -                                    | Morpholine H <sub>e</sub> |
| 6 (axial)         | 2.85 - 2.95                                | Multiplet (m)          | -                                    | Morpholine H <sub>a</sub> |
| 6 (equatorial)    | 2.65 - 2.75                                | Multiplet (m)          | -                                    | Morpholine H <sub>e</sub> |
| 2                 | 3.40 - 3.50                                | Multiplet (m)          | -                                    | -CH-                      |
| 3a, 3b            | 3.25 - 3.35                                | Multiplet (m)          | -                                    | -CH <sub>2</sub> -O-      |
| 4 (NH)            | ~1.9 (broad)                               | Singlet (br s)         | -                                    | -NH-                      |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

## Predicted <sup>13</sup>C NMR Spectral Data

The predicted proton-decoupled <sup>13</sup>C NMR spectrum in CDCl<sub>3</sub>. Chemical shifts ( $\delta$ ) are reported in ppm.

| Atom Number(s) | Predicted Chemical Shift ( $\delta$ , ppm) | Assignment           |
|----------------|--------------------------------------------|----------------------|
| 7              | 59.1                                       | -OCH <sub>3</sub>    |
| 3              | 74.5                                       | -CH <sub>2</sub> -O- |
| 2              | 78.2                                       | -CH-                 |
| 1, 5           | 67.5                                       | Morpholine C-O       |
| 6              | 46.3                                       | Morpholine C-N       |

## Predicted Infrared (IR) Spectral Data

The predicted IR absorption bands for liquid film **2-(methoxymethyl)morpholine**.

| Wavenumber (cm <sup>-1</sup> ) | Predicted Intensity | Functional Group Assignment                      |
|--------------------------------|---------------------|--------------------------------------------------|
| 3350 - 3250                    | Medium, Broad       | N-H Stretch (Secondary Amine)                    |
| 2980 - 2840                    | Strong              | C-H Asymmetric and Symmetric Stretch (Aliphatic) |
| 1470 - 1440                    | Medium              | C-H Bend (Scissoring)                            |
| 1350 - 1250                    | Medium - Strong     | C-N Stretch (Amine)                              |
| 1120 - 1080                    | Strong              | C-O-C Asymmetric Stretch (Ether)                 |

## Predicted Mass Spectrometry (MS) Data

Predicted key fragments for **2-(methoxymethyl)morpholine** under Electron Impact (EI) ionization.

| m/z (Mass/Charge Ratio) | Predicted Relative Intensity | Possible Fragment Identity                           | Fragmentation Pathway                             |
|-------------------------|------------------------------|------------------------------------------------------|---------------------------------------------------|
| 131                     | Low                          | [M] <sup>+</sup>                                     | Molecular Ion                                     |
| 100                     | High                         | [M - OCH <sub>3</sub> ] <sup>+</sup>                 | Loss of methoxy radical                           |
| 86                      | Medium                       | [M - CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup> | $\alpha$ -cleavage, loss of methoxymethyl radical |
| 71                      | Medium                       | [C <sub>4</sub> H <sub>9</sub> N] <sup>+</sup>       | Ring fragmentation                                |
| 57                      | High                         | [C <sub>3</sub> H <sub>7</sub> N] <sup>+</sup>       | Ring fragmentation                                |
| 45                      | Medium                       | [CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>     | Methoxymethyl cation                              |

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- Sample Preparation:
  - Accurately weigh 5-10 mg of **2-(methoxymethyl)morpholine** for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d ( $\text{CDCl}_3$ ),  $\text{DMSO-d}_6$ ,  $\text{D}_2\text{O}$ ) to the vial. Deuterated solvents are crucial to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.
  - Gently swirl or vortex the vial to ensure the sample is completely dissolved.
  - Using a Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube.
  - For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is defined as 0.00 ppm.
- $^1\text{H}$  NMR Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
  - Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 1.5-5 seconds. For most samples, 8 to 16 scans are sufficient.
- $^{13}\text{C}$  NMR Acquisition:

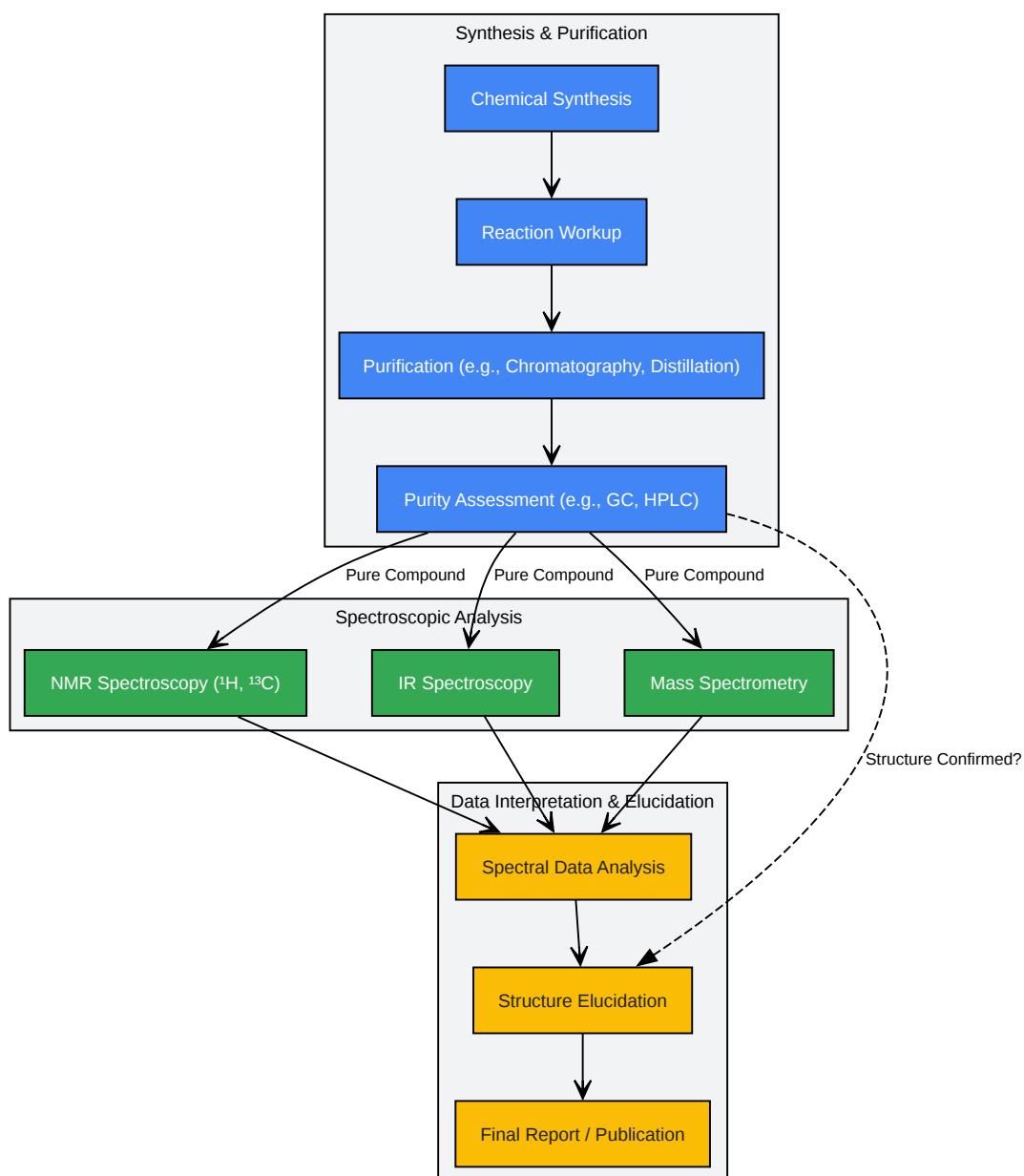
- Following  $^1\text{H}$  NMR, switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
- A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
- Acquire the spectrum over a spectral width of approximately 220 ppm. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
  - Apply phase and baseline corrections to obtain the final, interpretable spectrum.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal or salt plates (NaCl or KBr).
- Sample Preparation (Neat Liquid Film):
  - Ensure the salt plates are clean and dry by wiping them with a lint-free tissue soaked in a volatile solvent like acetone or isopropanol.
  - Place one to two drops of liquid **2-(methoxymethyl)morpholine** onto the surface of one salt plate.<sup>[1]</sup>
  - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.<sup>[1]</sup>
- Spectral Acquisition:
  - Record a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and water vapor.

- Place the prepared salt plate assembly into the sample holder of the spectrometer.
- Acquire the sample spectrum over a typical range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- To achieve a good signal-to-noise ratio, co-add 16 to 32 scans at a spectral resolution of  $4\text{ cm}^{-1}$ .
- Data Processing:
  - The spectrometer software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.
  - The background spectrum is automatically subtracted from the sample spectrum.
  - Analyze the resulting spectrum for characteristic absorption bands.

## Mass Spectrometry (MS)


- Instrumentation: A mass spectrometer capable of Electron Impact (EI) ionization, coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
- Sample Introduction:
  - For a volatile liquid like **2-(methoxymethyl)morpholine**, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is appropriate.
  - The sample is vaporized in a high vacuum environment (typically  $10^{-5}$  to  $10^{-8}$  torr).
- Ionization (Electron Impact - EI):
  - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $M^+$ ).
  - The excess energy imparted often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

- Mass Analysis and Detection:
  - The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
  - The separated ions are detected, and their abundance is recorded.
- Data Processing:
  - A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
  - The peak with the highest m/z is often the molecular ion, which confirms the molecular weight of the compound.
  - The fragmentation pattern provides structural information about the molecule.

## Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity such as **2-(methoxymethyl)morpholine**.

## Workflow for Chemical Synthesis and Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and structural analysis of a chemical compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Methoxymethyl)morpholine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186646#2-methoxymethyl-morpholine-spectral-data-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

